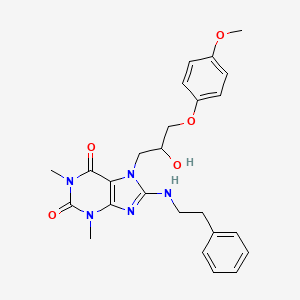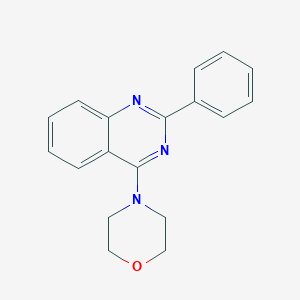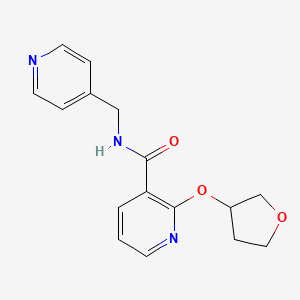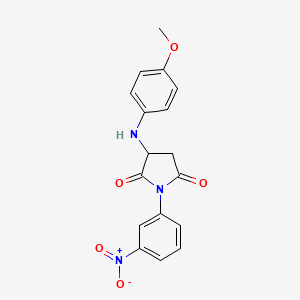![molecular formula C17H13FN2O4S B2577575 2-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]quinoline CAS No. 1207056-62-9](/img/structure/B2577575.png)
2-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]quinoline” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and piperidine rings, as well as the fluorobenzyl and carbonyl groups. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the fluorine atom could affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Transformations
Quinoline derivatives, including those similar to 2-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]quinoline, are known for their efficiency as fluorophores and are widely used in biochemistry and medicine for studying various biological systems. They are also being explored as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Activity
Several studies have focused on the antibacterial activities of quinoline derivatives. For instance, 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have been synthesized and shown to exhibit significant antibacterial activity, particularly against Escherichia coli (Rameshkumar et al., 2003).
Synthesis of Carbon-14-Labelled Compounds
The synthesis of carbon-14-labelled quinoline derivatives, like AM-715, has been carried out for metabolic studies, indicating the relevance of these compounds in biochemical research (Nagatsu & Irikura, 1981).
Photovoltaic Applications
Quinoline derivatives have been investigated for their photovoltaic properties. For example, 4H-pyrano[3,2-c]quinoline derivatives have been studied for their potential use in organic–inorganic photodiode fabrication, demonstrating their applicability in the field of renewable energy and materials science (Zeyada et al., 2016).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, have been synthesized and evaluated as potential fluorescent probes for DNA detection. This indicates their application in molecular biology and genetic research (Perin et al., 2011).
Future Directions
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-23-11-6-7-14(16(8-11)24-2)20-10-12(9-19)25(21,22)17-13(18)4-3-5-15(17)20/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATXNEQCZVXYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2577497.png)
![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2577501.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate](/img/structure/B2577502.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)


![methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2577510.png)


![(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577513.png)